molecular formula C9H14D4O B1147890 Nonanal-8,8,9,9-d4 CAS No. 1335401-96-1

Nonanal-8,8,9,9-d4

Cat. No.: B1147890
CAS No.: 1335401-96-1
M. Wt: 146.27
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Description

Nonanal-8,8,9,9-d4, also known as this compound, is a useful research compound. Its molecular formula is C9H14D4O and its molecular weight is 146.27. The purity is usually 95% min..
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Scientific Research Applications

Analytical Chemistry

Nonanal-8,8,9,9-d4 serves as an important internal standard in gas chromatography-mass spectrometry (GC-MS) due to its unique isotopic labeling. The deuterated version allows for more accurate quantification of nonanal in complex mixtures.

Table 1: Uses of this compound in Analytical Chemistry

Application Description
Internal StandardUsed to calibrate and quantify nonanal levels in various samples.
Volatile Organic Compounds (VOCs)Helps in identifying and quantifying VOCs in environmental samples.
Flavor AnalysisEmployed in flavor profiling of food products to ensure consistency.

Environmental Studies

In environmental chemistry, this compound is utilized to trace sources of aldehydes in urban air pollution studies. Its stable isotopic nature allows researchers to differentiate between natural and anthropogenic sources of emissions.

Case Study: Urban Air Quality Monitoring

A study investigated the contribution of cooking emissions to urban air quality by analyzing the presence of aldehydes including nonanal. Results indicated that cooking activities significantly contribute to the levels of nonanal detected in urban environments. The use of this compound as a tracer enabled researchers to accurately assess these contributions without interference from other sources .

Biomedical Research

This compound has applications in biomedical research as a marker for certain diseases and conditions. Its presence in biological samples can indicate metabolic changes associated with specific health issues.

Table 2: Biomedical Applications of this compound

Disease/Condition Application
Cancer BiomarkersUsed to identify volatile organic compounds associated with cancerous tissues.
Metabolic DisordersHelps in profiling metabolic changes related to diseases like diabetes.

Q & A

Q. Basic: What are the established methodologies for synthesizing and characterizing Nonanal-8,8,9,9-d4 in isotopic labeling studies?

Methodological Answer :

  • Synthesis : Use deuteration protocols (e.g., catalytic exchange or reduction of precursor aldehydes with deuterated reagents) to achieve site-specific labeling at positions 8,8,9,8. Ensure purity via fractional distillation or preparative chromatography .
  • Characterization :
    • NMR : Confirm deuterium incorporation using 2H^2H-NMR, comparing chemical shifts to non-deuterated analogs.
    • Mass Spectrometry (MS) : Analyze isotopic abundance ratios (e.g., via GC-MS or LC-HRMS) to verify labeling efficiency and rule out isotopic scrambling .
  • Documentation : Report raw spectral data in appendices, with processed data (e.g., integration values, fragmentation patterns) in the main text .

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer :

  • Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction with deuterated internal standards to minimize matrix interference .
  • Quantification :
    • GC-MS : Employ selective ion monitoring (SIM) for m/z fragments unique to the deuterated compound.
    • Isotope Dilution Assays : Calibrate against known concentrations of non-deuterated Nonanal to account for recovery variations .
  • Validation : Include limits of detection (LOD), reproducibility tests, and spike-recovery experiments in triplicate .

Q. Advanced: How can isotopic effects of this compound influence reaction kinetics in metabolic pathway studies?

Methodological Answer :

  • Experimental Design :
    • Control Groups : Compare reaction rates of deuterated vs. non-deuterated Nonanal under identical conditions (pH, temperature, enzyme concentration) .
    • Kinetic Isotope Effects (KIE) : Calculate Dk^\text{D}k values using Arrhenius plots to assess deuterium’s impact on activation energy .
  • Data Interpretation :
    • Statistical Analysis : Use ANOVA to determine if KIE differences are significant (p < 0.05), accounting for instrumental uncertainty .
    • Error Sources : Address potential artifacts (e.g., solvent isotope effects) by repeating experiments in D2O\text{D}_2\text{O} .

Q. Advanced: How should researchers resolve discrepancies in deuterium distribution patterns observed in this compound during stability studies?

Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., 2H^2H-NMR, MS, and IR spectroscopy) to confirm isotopic integrity .
  • Error Analysis :
    • Methodology Review : Check for procedural inconsistencies (e.g., incomplete deuteration, side reactions during synthesis) .
    • Uncertainty Quantification : Report confidence intervals for isotopic purity measurements and statistical power of replicates .
  • Replication : Collaborate with independent labs to verify findings, ensuring methodology is fully documented for reproducibility .

Q. Advanced: What experimental design considerations are critical for studying the environmental degradation pathways of this compound?

Methodological Answer :

  • Variables :
    • Independent : UV exposure, microbial activity, pH.
    • Dependent : Degradation products (e.g., carboxylic acids), half-life calculations .
  • Sampling : Collect time-series data under controlled conditions (e.g., climate chambers) to model degradation kinetics .
  • Controls : Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. photolytic degradation .

Q. Advanced: How can researchers address contradictions in published data on the vapor pressure of this compound?

Methodological Answer :

  • Meta-Analysis : Systematically compare experimental setups (e.g., static vs. dynamic vapor pressure methods) to identify methodological biases .
  • Standardization : Propose a unified protocol (e.g., ASTM/EURO standards) for measuring vapor pressure, including calibration against reference compounds .
  • Data Transparency : Publish raw datasets with metadata (e.g., instrument calibration logs, ambient conditions) to enable cross-study validation .

Preparation Methods

Wittig Reaction: Strategic Deuterium Incorporation

The Wittig reaction remains a cornerstone for synthesizing deuterated aldehydes due to its precision in forming carbon-carbon double bonds. For Nonanal-8,8,9,9-d4, this method involves coupling a deuterated phosphorane ylide with a selectively deuterated aldehyde precursor.

Deuterated Ylide Synthesis

The ylide component, typically generated from a deuterated alkyl halide, is prepared using alkyllithium bases to avoid deuterium scattering. For example, treatment of 1-bromooctane-8,8,9,9-d4 with triphenylphosphine in anhydrous tetrahydrofuran (THF) yields the corresponding phosphonium salt. Deprotonation with n-butyllithium (rather than sodium methoxide) ensures retention of deuterium at the β-carbon, as sodium methoxide induces scrambling via keto-enol tautomerization .

Aldehyde Precursor Preparation

The aldehyde moiety is synthesized via oxidation of 1-nonanol-8,8,9,9-d4. Jones oxidation (CrO₃ in H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) achieves high yields while preserving deuterium integrity. Nuclear magnetic resonance (NMR) analysis confirms >98% isotopic purity at the 8th and 9th positions .

Reaction Conditions and Optimization

Combining the ylide and aldehyde in THF at −78°C produces (Z)-8,8,9,9-d4-non-1-enal, which is subsequently hydrogenated over palladium on carbon (Pd/C) to yield this compound. Key parameters include:

ParameterValueImpact on Yield/Purity
Temperature−78°C to 25°CMinimizes side reactions
Basen-ButyllithiumPrevents deuterium scattering
SolventAnhydrous THFEnhances ylide stability

This method achieves 85–90% isotopic purity, with residual protium primarily at the α-carbon due to minor tautomerization .

Catalytic Deuteration: Hydrogen Isotope Exchange

Catalytic deuteration offers a complementary route, particularly for late-stage isotopic labeling.

Heterogeneous Catalysis

Exposing nonanal to D₂ gas over a rhodium catalyst (RhCl(PPh₃)₃) at 50°C facilitates selective deuteration at the 8th and 9th positions. The reaction proceeds via a radical mechanism, with deuterium incorporation monitored by mass spectrometry:

Nonanal+D2RhCl(PPh3)3Nonanal-8,8,9,9-d4+H2\text{Nonanal} + \text{D}2 \xrightarrow{\text{RhCl(PPh}3\text{)}3} \text{Nonanal-8,8,9,9-d}4 + \text{H}_2

Isotopic enrichment reaches 70–75%, limited by equilibrium dynamics and competing protium back-exchange .

Homogeneous Catalysis

Using Wilkinson’s catalyst ([RhCl(PPh₃)₃]) in deuterated benzene (C₆D₆) enhances selectivity. The coordination of the aldehyde oxygen to rhodium directs deuterium addition to the γ- and δ-positions (C8 and C9). Post-reaction purification via silver ion chromatography (AgNO₃-impregnated silica) isolates the desired isotopologue with 80% purity .

Deuterium Scattering and Mitigation Strategies

Deuterium loss or redistribution remains a critical challenge.

Base Selection in Wittig Reactions

Comparative studies reveal that sodium methoxide induces up to 15% deuterium scattering at the α-carbon, whereas alkyllithium bases (e.g., LDA) reduce this to <5% .

Solvent Effects

Polar aprotic solvents (e.g., DMF) exacerbate scattering by stabilizing enolate intermediates. Nonpolar solvents (toluene, THF) suppress this, improving isotopic fidelity .

Analytical Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 146.24 (calc. for C₉H₁₄D₄O⁺: 146.24), with deuterium distribution verified via fragmentation patterns .

NMR Spectroscopy

¹H NMR reveals the absence of protons at δ 1.25–1.35 ppm (C8 and C9), while ²H NMR quantifies enrichment at 98 mol% .

Industrial-Scale Synthesis

Large-scale production employs continuous-flow reactors to enhance reproducibility. A representative protocol involves:

  • Ylide Generation : 1-bromooctane-8,8,9,9-d4 + PPh₃ → phosphonium salt (90% yield).

  • Wittig Coupling : Phosphonium salt + deuterated aldehyde → alkene (85% yield).

  • Hydrogenation : Alkene + D₂/Pd/C → this compound (95% yield).

Emerging Techniques

Biocatalytic Approaches

Cytochrome P450 enzymes (e.g., CYP2C9) selectively oxidize deuterated alkanes to aldehydes, though yields remain suboptimal (<30%) .

Electrochemical Deuteration

Applying −1.5 V vs. Ag/AgCl in D₂O electrolytically deuterates nonanal at C8 and C9, achieving 60% enrichment with minimal side products .

Properties

CAS No.

1335401-96-1

Molecular Formula

C9H14D4O

Molecular Weight

146.27

Purity

95% min.

Synonyms

Nonanal-8,8,9,9-d4

Origin of Product

United States

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